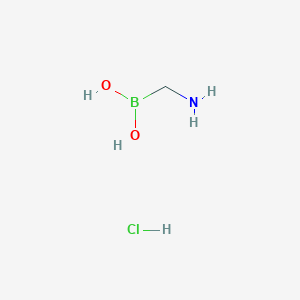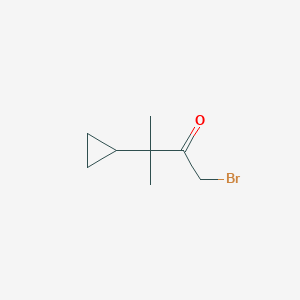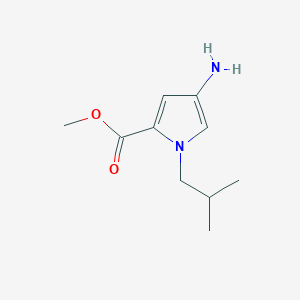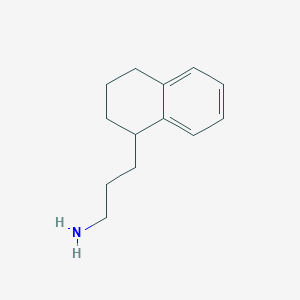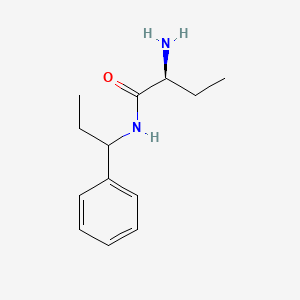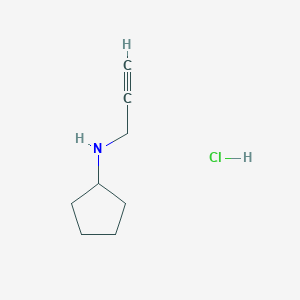
Ethyl 3-sulfamoylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C5H11NO4S It is an ester derivative of sulfamic acid and is characterized by the presence of both ester and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-sulfamoylpropanoate can be synthesized through the reaction of ethyl acrylate with sulfamic acid in the presence of a suitable catalyst. The reaction typically involves the addition of sulfamic acid to the double bond of ethyl acrylate, followed by esterification to form the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as anion exchange resins can be employed to enhance the reaction rate and yield. The process may also include steps for purification and isolation of the product to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-sulfamoylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) solutions are commonly used.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically employed
Major Products Formed:
Hydrolysis: Ethyl 3-sulfamoylpropanoic acid and ethanol.
Nucleophilic Substitution: Various substituted sulfonamides.
Oxidation and Reduction: Sulfonic acids and amines
Wissenschaftliche Forschungsanwendungen
Ethyl 3-sulfamoylpropanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of ethyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites and modulate their activity. This interaction can lead to the inhibition of enzyme function, which is of particular interest in the development of enzyme inhibitors for therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-sulfamoylpropanoate can be compared with other ester and sulfonamide derivatives:
Ethyl acetate: A simple ester used as a solvent with a pleasant odor.
Methyl butyrate: Another ester known for its fruity aroma.
Sulfanilamide: A sulfonamide antibiotic used in the treatment of bacterial infections
Uniqueness: this compound is unique due to the combination of ester and sulfonamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H11NO4S |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
ethyl 3-sulfamoylpropanoate |
InChI |
InChI=1S/C5H11NO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3,(H2,6,8,9) |
InChI-Schlüssel |
AQSWSZYGEZXRFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
